2-Hydroxy-4-Methoxybenzophenone--d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

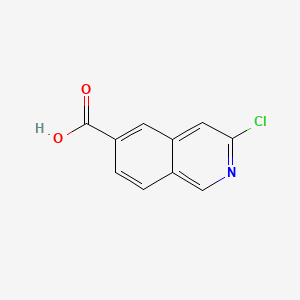

2-Hydroxy-4-Methoxybenzophenone, also known as HMB or Oxybenzone, is a common ingredient in sunscreens and other personal care products . It is a derivative of benzophenone and forms colorless crystals that are readily soluble in most organic solvents . It is used as a broad-band filter in sunscreens to protect the skin from the harmful effects of the sun .

Synthesis Analysis

2-Hydroxy-4-Methoxybenzophenone is metabolized to numerous metabolites in vivo and in vitro including 2,4-dihydroxybenzophenone (DHB), 2,3,4-trihydroxybenzophenone (THB) and 2,5-dihydroxy-4-methoxybenzophenone (2,5-DHMB) as well as their corresponding glucuronide and/or sulfate conjugates . It is also used in the synthesis of poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD), a polymeric ligand used for the synthesis of metal/ligand polychelates .Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4-Methoxybenzophenone is C14H12O3 . The compound is a derivative of benzophenone and forms colorless crystals that are readily soluble in most organic solvents . The SMILES string representation is COc1ccc(c(O)c1)C(=O)c2ccccc2 .Physical And Chemical Properties Analysis

2-Hydroxy-4-Methoxybenzophenone is a pale-yellow solid that is readily soluble in most organic solvents . It has a melting point of 62-64 °C and a boiling point of 150-160 °C/5 mmHg .Applications De Recherche Scientifique

Polymeric Ligand Synthesis

2-Hydroxy-4-Methoxybenzophenone: finds utility in the synthesis of a polymeric ligand known as poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD). This polymeric resin serves as a ligand for the formation of metal-polymer complexes, specifically metal/ligand polychelates. These complexes are essential in various fields, including catalysis, materials science, and coordination chemistry .

Analytical Reagent for Cu (II) Determination

The compound acts as an analytical reagent for the gravimetric determination of copper (Cu) ions . Gravimetric analysis involves measuring the mass of a precipitate formed during a chemical reaction. In this case, 2-Hydroxy-4-Methoxybenzophenone assists in quantifying Cu (II) ions, which is crucial for environmental monitoring, industrial processes, and quality control .

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxy-4-Methoxybenzophenone-d6 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methoxybenzoic acid", "2-hydroxybenzophenone", "deuterium oxide", "thionyl chloride", "sodium deuteroxide", "sodium borohydride", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "ethanol" ], "Reaction": [ "The first step involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride.", "4-methoxybenzoyl chloride is then reacted with 2-hydroxybenzophenone in the presence of triethylamine and dimethylformamide to yield 2-hydroxy-4-methoxybenzophenone.", "The next step involves the deuteration of 2-hydroxy-4-methoxybenzophenone using deuterium oxide and sodium deuteroxide.", "The final step involves the reduction of the deuterated intermediate with sodium borohydride in ethanol to yield 2-Hydroxy-4-Methoxybenzophenone-d6." ] } | |

Numéro CAS |

1219798-54-5 |

Nom du produit |

2-Hydroxy-4-Methoxybenzophenone--d6 |

Formule moléculaire |

C14H12O3 |

Poids moléculaire |

233.278 |

Nom IUPAC |

(2-hydroxy-4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |

InChI |

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3/i2D,3D,4D,5D,6D |

Clé InChI |

DXGLGDHPHMLXJC-VIQYUKPQSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |

Synonymes |

2-Hydroxy-4-Methoxybenzophenone--d6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)

![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)